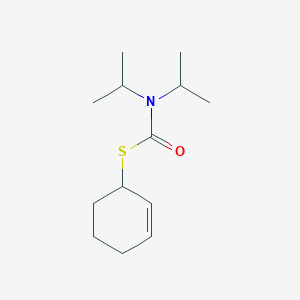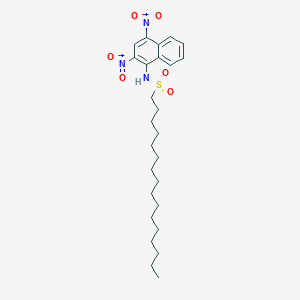
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a long hexadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide typically involves multiple steps. The starting material is often naphthalene, which undergoes nitration to introduce nitro groups at the 2 and 4 positions. This is followed by sulfonation to attach the sulfonamide group. The final step involves the attachment of the hexadecane chain through a series of reactions that may include alkylation and amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dinitrophenyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitrobenzyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitroaniline)hexadecane-1-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is unique due to the presence of the naphthalene ring, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
52077-93-7 |
|---|---|
Formule moléculaire |
C26H39N3O6S |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
N-(2,4-dinitronaphthalen-1-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C26H39N3O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36(34,35)27-26-23-19-16-15-18-22(23)24(28(30)31)21-25(26)29(32)33/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
Clé InChI |
QZDIBFHWGVMHHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
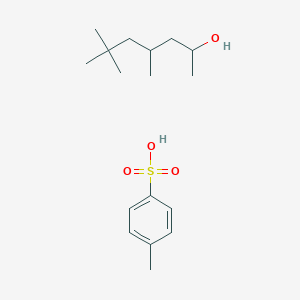
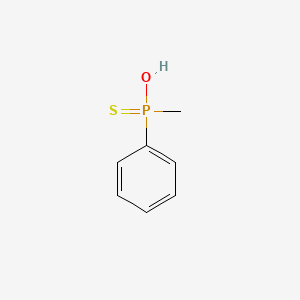
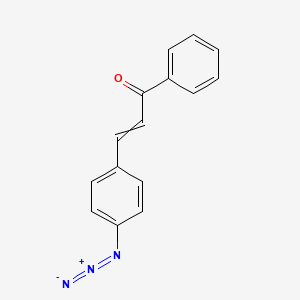
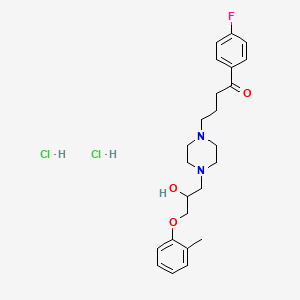
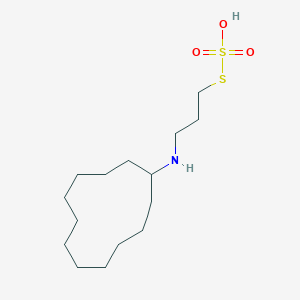

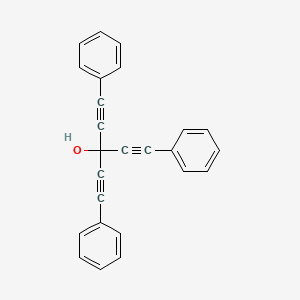
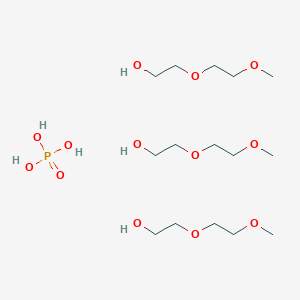
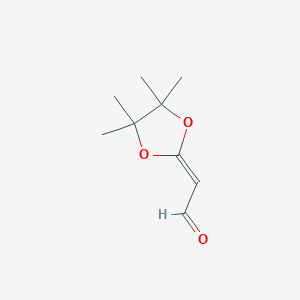
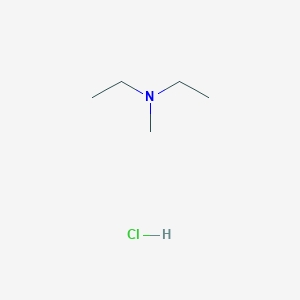
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
